![molecular formula C22H23NO5 B2506095 1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-84-4](/img/structure/B2506095.png)

1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

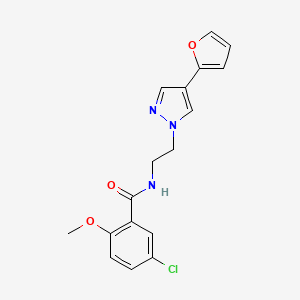

The compound 1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound, which is a class of compounds characterized by two rings that are joined by one common atom. The spiro connection in this case is between a chroman and a piperidinone ring. Such compounds are of interest due to their potential pharmacological activities, including their role as sigma receptor ligands and acetyl-CoA carboxylase inhibitors.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves several key steps, including the formation of the spiro linkage and the introduction of substituents at strategic positions on the rings. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized with various substituents and evaluated for their biological activity . The synthesis typically involves condensation reactions, cyclization steps, and the use of protecting groups to control the reactivity of functional groups during the synthetic process.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is crucial for their interaction with biological targets. The presence of the spiro linkage creates a rigid framework that can influence the compound's binding affinity and selectivity. For instance, the position of substituents on the benzopyran or benzofuran ring, as well as the size and nature of the N-substituent on the piperidine ring, can significantly affect the compound's affinity for sigma receptors .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including substitutions, additions, and cyclization reactions. The reactivity of these compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, such as the methoxy groups mentioned in the compound of interest. These groups can affect the electron density of the molecule and thus its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the introduction of methoxy groups can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties, such as absorption and distribution within the body . Additionally, the stability of these compounds can be affected by the presence of labile functional groups or by the steric strain imposed by the spiro linkage.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Spiro compounds, including those similar to "1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one", have been explored for their unique chemical structures and reactivity. For instance, the synthesis and reactions of spiro[oxirane-2, 4′-piperidines] demonstrate the potential of spiro compounds as alkylating agents to introduce specific moieties onto heteroaromatic compounds, indicating their utility in synthetic chemistry for constructing complex molecules (Fishman & Cruickshank, 1968).

Medicinal Chemistry and Pharmacology

Research has highlighted the significance of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore in medicinal chemistry. These compounds have been identified as crucial structural components in various drugs and drug candidates, demonstrating progress in syntheses and biological relevance, especially in the development of new biologically active substances (Ghatpande et al., 2020). Moreover, spiro[chromane‐2,4′‐piperidine] derivatives have been investigated as novel histone deacetylase (HDAC) inhibitors, showcasing improved in vivo activity and potential in cancer therapy (Thaler et al., 2012).

Biological Activities and Potential Applications

The diverse biological activities of spiro compounds make them attractive targets for pharmacological exploration. For example, spiro[benzopyran-2,4'-piperidine] derivatives have been studied for their affinity and selectivity as histamine-3 receptor (H3R) antagonists, indicating their potential in treating disorders related to the central nervous system (Dandu et al., 2012). Similarly, novel spiro compounds have been synthesized and evaluated for their antileukemic activity, providing insights into their potential utility in cancer treatment (Vinaya et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with a spiro structure often interact with various enzymes and receptors in the body due to their unique three-dimensional structure. For example, some spiro compounds are known to interact with G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction in cells .

Mode of Action

The compound might bind to its target, causing a conformational change that alters the target’s activity. This could either enhance or inhibit the target’s function, depending on the nature of the interaction .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets GPCRs, it could potentially affect a wide range of biochemical pathways, including those involved in inflammation, neurotransmission, and cell growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, solubility, and stability. For instance, compounds with a spiro structure often exhibit good bioavailability due to their ability to cross cell membranes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling and gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance the compound’s solubility and thus its bioavailability .

Propiedades

IUPAC Name |

1'-(2,3-dimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-26-19-9-5-7-16(20(19)27-2)21(25)23-12-10-22(11-13-23)14-17(24)15-6-3-4-8-18(15)28-22/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLBUQJNLKCTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)